
SCH772984
描述
SCH772984 是一种有效且选择性的细胞外信号调节激酶 1 和 2 (ERK1/2) 抑制剂。 它已被确定为靶向有丝分裂原活化蛋白激酶 (MAPK) 通路的潜在化合物,该通路在多种癌症中经常被失调,这是由于生长因子受体、RAS 或 BRAF 突变造成的 。 This compound 在临床前模型中显示出显著的抑制肿瘤生长的功效,使其成为癌症研究和潜在治疗应用中的宝贵工具 .
科学研究应用
SCH772984 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
SCH772984 通过抑制 ERK1/2 的催化活性并阻止其磷酸化而发挥作用。 这种双重作用机制阻止了 ERK1/2 的激活及其随后的核易位,从而抑制了参与细胞增殖和存活的下游信号通路 。 This compound 的分子靶标包括 ERK1/2 激活环内的苏氨酸和酪氨酸残基 .
生化分析
Biochemical Properties
SCH772984 interacts with the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting ERK1/2 . This interaction is crucial in regulating various cellular activities, including proliferation, apoptosis, differentiation, and transformation .
Cellular Effects
This compound has shown to effectively inhibit MAPK signaling and cell proliferation in BRAF or MEK inhibitor–resistant models as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors . It has also been observed to cause G1 arrest and induce apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting both the catalytic activity of ERK1/2 and also inhibiting phosphorylation of ERK1/2 . It displays behaviors of both type I and type II kinase inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant impact over time. It has been observed to cause a delay in the onset of acquired resistance in long term in vitro assays when combined with vemurafenib in BRAF mutant melanoma .
Dosage Effects in Animal Models
In animal models, this compound has shown to induce tumor regressions at tolerated doses . It has also been observed to improve survival in a sepsis mouse model induced by a lethal dose of LPS and a sepsis model induced by cecal ligation and puncture (CLP) .
Metabolic Pathways
This compound is involved in the MAPK pathway, specifically targeting ERK1/2 . This pathway is crucial in regulating various cellular activities, including proliferation, apoptosis, differentiation, and transformation .
准备方法
合成路线和反应条件
SCH772984 通过多步合成过程合成,该过程涉及关键中间体的形成及其随后的偶联反应。 反应条件通常涉及使用有机溶剂、催化剂和温度控制,以确保最终产物的产率高且纯度高 .
工业生产方法
This compound 的工业生产遵循与实验室规模合成类似的合成路线,但针对大规模制造进行了优化。 这涉及使用自动化反应器、连续流动工艺和严格的质量控制措施,以确保一致性和可扩展性 .
化学反应分析
反应类型
SCH772984 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰化合物中的某些官能团。
常见试剂和条件
用于涉及 this compound 的反应的常见试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度、pH 调节和使用有机溶剂 .
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入新的官能团,从而增强化合物的特性 .
相似化合物的比较
属性
IUPAC Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJDNHIBCDLQF-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCH772984?
A1: this compound is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []
Q2: How does this compound's binding mode differ from other ERK inhibitors, and what are the implications?
A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, this compound exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []
Q3: What are the downstream consequences of ERK1/2 inhibition by this compound on the MAPK pathway?
A3: this compound effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]
Q4: How does this compound impact cell cycle progression and apoptosis in sensitive cancer cells?
A4: Studies show that this compound treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.
Q5: Does this compound impact cellular senescence?
A5: Yes, prolonged exposure to this compound can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



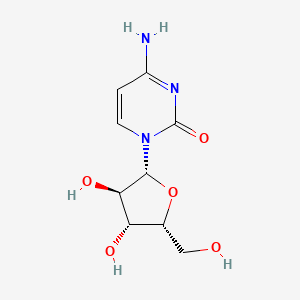
![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
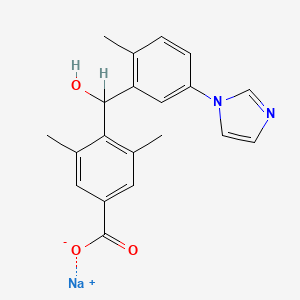

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)
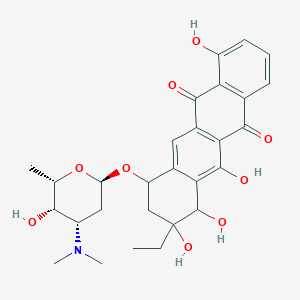
![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)
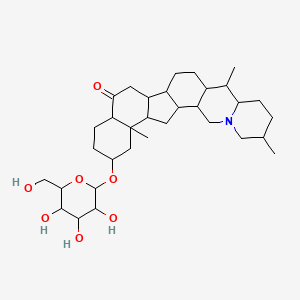
![2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate](/img/structure/B1684266.png)
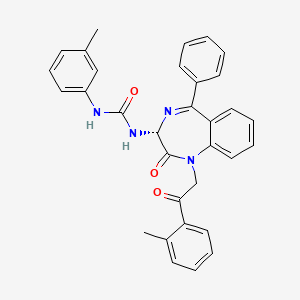
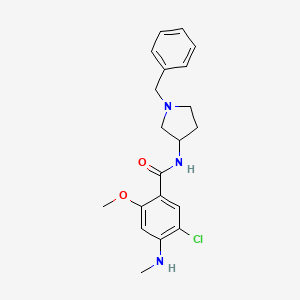
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)
